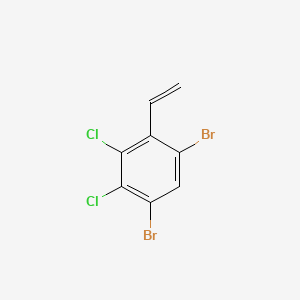

4,6-Dibromo-2,3-dichlorostyrol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,3-dichloro-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2Cl2/c1-2-4-5(9)3-6(10)8(12)7(4)11/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNAXQQSCOSESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C=C1Br)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Reactivity and Mechanistic Investigations of 4,6 Dibromo 2,3 Dichlorostyrene

Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring

The presence of four halogen substituents—two bromine and two chlorine atoms—renders the aromatic ring of 4,6-dibromo-2,3-dichlorostyrene highly electron-deficient. This electronic characteristic profoundly impacts its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction mechanism generally involves the formation of a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org Substituents on the ring can either activate (increase the reaction rate) or deactivate (decrease the reaction rate) the ring towards electrophilic attack. wikipedia.org Halogens are known to be deactivating groups due to their inductive electron-withdrawing effect, which destabilizes the positively charged arenium ion intermediate. wikipedia.org Therefore, 4,6-dibromo-2,3-dichlorostyrene is expected to be significantly deactivated towards electrophilic aromatic substitution, requiring harsh reaction conditions. While halogens are deactivating, they are ortho-, para-directors. However, in this molecule, all available positions on the ring are occupied by halogen atoms, precluding typical electrophilic substitution reactions such as nitration or Friedel-Crafts alkylation without the displacement of a halogen atom.

Conversely, nucleophilic aromatic substitution (SNAr) is favored on electron-poor aromatic rings, particularly when strong electron-withdrawing groups are present. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The electron-withdrawing halogens on 4,6-dibromo-2,3-dichlorostyrene stabilize this negative intermediate, thereby activating the ring for nucleophilic attack. masterorganicchemistry.com A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halide), forming the resonance-stabilized Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. masterorganicchemistry.com The rate of reaction is influenced by the ability of the substituents to stabilize the negative charge; thus, rings with multiple electron-withdrawing groups are more reactive. wikipedia.orgmasterorganicchemistry.com

Table 1: Predicted Reactivity of 4,6-Dibromo-2,3-dichlorostyrene in Aromatic Substitution Reactions

| Reaction Type | Predicted Reactivity | Mechanistic Feature | Governing Electronic Effect of Halogens |

|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Very Low / Unfavorable | Destabilization of the positively charged arenium ion intermediate. | Inductive Electron Withdrawal (Deactivating) |

| Nucleophilic Aromatic Substitution (SNAr) | Enhanced / Favorable | Stabilization of the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.org | Inductive Electron Withdrawal (Activating) |

Radical Chemistry and Polymerization Reaction Mechanisms

The vinyl group of 4,6-dibromo-2,3-dichlorostyrene allows it to undergo radical polymerization, forming poly(4,6-dibromo-2,3-dichlorostyrene). Controlled radical polymerization (CRP) techniques are particularly relevant for synthesizing well-defined polymers from such substituted styrenes. vscht.cz These methods rely on establishing a dynamic equilibrium between a low concentration of active propagating radicals and a large pool of dormant species, which minimizes termination reactions. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that utilizes a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the polymer chains. cmu.eduacs.org The polymerization of substituted styrenes via ATRP has been extensively studied. Research indicates that styrenes bearing electron-withdrawing substituents polymerize faster and with better control (i.e., lower polydispersity) than those with electron-donating substituents. cmu.edu

The four halogen atoms on the phenyl ring of 4,6-dibromo-2,3-dichlorostyrene act as strong electron-withdrawing groups. This electronic effect is expected to influence the ATRP process in two significant ways:

Increased Polymerization Rate: Electron-withdrawing groups enhance the reactivity of the monomer and decrease the stability of the dormant species, leading to a faster polymerization rate. cmu.edu

Improved Polymerization Control: The presence of these groups contributes to better control over the polymerization, resulting in polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Mw/Mn). cmu.edu

The general mechanism for ATRP involves the reversible transfer of a halogen atom from a dormant species (the polymer chain end) to the transition metal catalyst, generating a propagating radical. vscht.czcmu.edu For halogenated styrenes, the nature of the halogen can also affect the efficiency of this transfer. rsc.org

Table 2: Expected Kinetic Effects of Substituents in ATRP of Styrenic Monomers

| Substituent Type on Styrene (B11656) Ring | Effect on Polymerization Rate | Effect on Control (Polydispersity) | Example Monomer |

|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -Br) | Increase cmu.edu | Improved (Lower Mw/Mn) cmu.edu | p-Chlorostyrene acs.org |

| Electron-Donating (e.g., -CH3) | Decrease cmu.edu | Reduced (Higher Mw/Mn) cmu.edu | p-Methylstyrene acs.org |

| 4,6-Dibromo-2,3-dichlorostyrene (Predicted) | Significant Increase | Well-controlled | N/A |

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile CRP technique that allows for the synthesis of polymers with complex architectures and controlled molecular weights. nih.gov The control in RAFT is achieved through the use of a chain transfer agent (RAFT agent), typically a dithio compound. The mechanism involves a degenerative chain transfer process where the propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. nih.gov

The mechanism of controlled radical polymerization for any monomer, including halogenated styrenes, is centered on minimizing irreversible termination reactions between propagating radicals. cmu.edu This is accomplished by keeping the concentration of active radicals extremely low at any given moment. vscht.cz

In both ATRP and RAFT, a rapid and reversible equilibrium is established between active propagating radicals (Pn•) and dormant species.

In ATRP: The dormant species is a polymer chain with a terminal halogen atom (Pn-X), and the equilibrium is mediated by a metal catalyst. cmu.edu

In RAFT: The dormant species is the polymer chain adducted to the RAFT agent (Pn-S-C(Z)=S-R), and the equilibrium is a degenerative transfer process. nih.gov

For halogenated styrenes like 4,6-dibromo-2,3-dichlorostyrene, the electron-withdrawing substituents impact this core equilibrium. They can affect the stability of the propagating radical (Pn•) and the bond dissociation energy of the dormant species (e.g., the C-X bond in ATRP). Studies on various substituted styrenes show that electron-withdrawing groups can increase both the propagation rate constant (kp) and the equilibrium constant (Keq) for atom transfer in ATRP, contributing to a faster and more controlled polymerization. cmu.edu

Cycloaddition Reactions Involving the Styrene Vinyl Moiety

The vinyl group of styrenic compounds can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. The [2+2] cycloaddition is a notable example, leading to the formation of a four-membered cyclobutane (B1203170) ring.

Photocatalytic [2+2] cycloadditions are an effective method for synthesizing cyclobutanes from alkenes. nih.gov Recent research has demonstrated that visible-light organophotocatalysis can successfully mediate the [2+2] cycloaddition of electron-deficient styrenes. nih.gov Given that 4,6-dibromo-2,3-dichlorostyrene is a highly electron-deficient styrene due to its halogen substituents, it is a prime candidate for such reactions.

In a typical process, a photocatalyst absorbs visible light and transfers energy to the styrene monomer, promoting it to an excited state. This excited molecule can then react with a ground-state molecule in a stepwise or concerted fashion to form the cyclobutane ring. nih.gov For intermolecular reactions involving two molecules of 4,6-dibromo-2,3-dichlorostyrene, this would result in the formation of a dichlorodibromophenyl-substituted cyclobutane dimer. Both trans and cis isomers of the cyclobutane product are possible. nih.gov The high efficiency of these photocatalytic methods suggests that such cycloadditions could be performed under mild conditions. rsc.org

Diels-Alder Reactivity with Electron-Deficient or Electron-Rich Dienes

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. In this reaction, a conjugated diene reacts with a substituted alkene, known as the dienophile. The reactivity of 4,6-Dibromo-2,3-dichlorostyrene in this context is centered on its vinyl group, which serves as the dienophile.

The rate and feasibility of a Diels-Alder reaction are significantly influenced by the electronic properties of both the diene and the dienophile. libretexts.orgchemistrysteps.com In a normal-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.com The numerous halogen substituents (two bromine and two chlorine atoms) on the aromatic ring of 4,6-Dibromo-2,3-dichlorostyrene are strongly electron-withdrawing. This electronic pull delocalizes over the styrene system, rendering the vinyl group electron-deficient.

This electron-deficient nature makes 4,6-Dibromo-2,3-dichlorostyrene a highly suitable dienophile for reactions with electron-rich dienes . Electron-donating groups on the diene raise the energy of its Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing halogens on the styrene lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). chemistrysteps.comjove.com This smaller HOMO-LUMO energy gap leads to a more favorable orbital interaction and a faster reaction rate. jove.com

Conversely, the reaction of 4,6-Dibromo-2,3-dichlorostyrene with electron-deficient dienes would be significantly slower or may not proceed under normal conditions. Such a pairing would constitute an inverse-electron-demand Diels-Alder reaction, which requires an electron-rich dienophile and an electron-deficient diene. Given the pronounced electron-poor nature of the styrene derivative, this pathway is electronically disfavored.

| Reactant Type | Electronic Character | Expected Reactivity with 4,6-Dibromo-2,3-dichlorostyrene | Rationale |

|---|---|---|---|

| Electron-Rich Diene (e.g., 1,3-Cyclopentadiene) | Nucleophilic | High | Favorable HOMO (diene) - LUMO (dienophile) interaction (Normal-Demand Diels-Alder). masterorganicchemistry.com |

| Electron-Deficient Diene (e.g., Hexachlorocyclopentadiene) | Electrophilic | Low / Unfavorable | Unfavorable HOMO-LUMO interaction for normal-demand; compound is not suitable for inverse-demand. |

Transition Metal-Catalyzed Functionalizations and Transformations

The halogen and vinyl functional groups on 4,6-Dibromo-2,3-dichlorostyrene make it a versatile substrate for various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Mizoroki-Heck Cascade Reactions Utilizing Dichlorostyrene Derivatives

The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org In the context of 4,6-Dibromo-2,3-dichlorostyrene, the vinyl group can act as the alkene component, coupling with various organohalides.

The general catalytic cycle involves the oxidative addition of an organohalide (R-X) to a Pd(0) catalyst, followed by migratory insertion of the alkene (the styrene derivative) into the R-Pd-X complex. A subsequent β-hydride elimination regenerates the double bond in a new position and forms a palladium-hydride species, which undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. libretexts.org

Given the polyhalogenated nature of the substrate, the reaction could potentially lead to cascade or domino processes. chim.it For instance, after an initial Heck reaction at the vinyl group, the aryl-halide bonds (C-Br or C-Cl) on the ring could undergo subsequent cross-coupling reactions under appropriate conditions, allowing for the construction of complex molecular architectures in a single sequence. The higher reactivity of aryl bromides over chlorides in oxidative addition would likely allow for selective sequential functionalization.

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

|---|---|---|---|

| 4,6-Dibromo-2,3-dichlorostyrene | Iodobenzene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 4,6-Dibromo-2,3-dichloro-stilbene derivative |

C-H Activation and Functionalization Strategies

C-H activation is a powerful strategy for modifying molecular scaffolds by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. sigmaaldrich.com The 4,6-Dibromo-2,3-dichlorostyrene molecule possesses a single aromatic C-H bond at the C5 position, making it a target for regioselective functionalization.

The primary challenge in C-H activation is controlling regioselectivity. rsc.org In this molecule, the C5-H bond is flanked by a bromine atom and a chlorine atom. This steric crowding could hinder the approach of a bulky transition metal catalyst. However, the electronic environment created by the four halogen substituents deactivates the aromatic ring, which can influence the conditions required for C-H activation. rsc.org

Catalytic systems based on palladium, rhodium, or iridium are commonly employed for such transformations. researchgate.net Without an inherent directing group on the substrate, achieving selective activation at the C5 position would depend on the intrinsic electronic and steric properties of the C-H bond or the use of specialized ligands that can overcome these biases. chemrxiv.org Successful activation would open pathways to introduce a variety of functional groups (e.g., aryl, alkyl, amine) at this position, further elaborating the molecular structure.

Studies on Degradation Pathways and Chemical Stability under Various Conditions

The stability of polyhalogenated aromatic hydrocarbons is a significant environmental and chemical concern. The degradation of 4,6-Dibromo-2,3-dichlorostyrene can be considered through microbial, photochemical, and thermal pathways.

Microbial Degradation: Highly halogenated aromatic compounds are generally resistant to aerobic biodegradation. ub.edu The presence of multiple electron-withdrawing halogen atoms makes the aromatic ring less susceptible to oxidative attack by microbial dioxygenases. nih.govarizona.edu Therefore, under aerobic conditions, 4,6-Dibromo-2,3-dichlorostyrene is expected to be highly persistent.

Under anaerobic conditions, reductive dehalogenation is a more plausible degradation pathway. arizona.edu This process involves microorganisms using the halogenated compound as an electron acceptor, sequentially removing halogen atoms and replacing them with hydrogen. Generally, carbon-bromine bonds are more readily cleaved than carbon-chlorine bonds due to their lower bond energy. Thus, a likely anaerobic degradation sequence would involve initial debromination, followed by slower dechlorination. ucanr.edu

| Condition | Primary Pathway | Expected Rate | Initial Products |

|---|---|---|---|

| Aerobic Microbial | Oxidative Degradation | Very Slow / Negligible | Recalcitrant |

| Anaerobic Microbial | Reductive Dehalogenation | Slow | Polychlorinated monobromo-styrenes and dichlorostyrenes |

| Photochemical (UV) | Radical Reactions / Photolysis | Moderate | Polymerized materials, dehalogenated species |

Advanced Spectroscopic Characterization and Structural Elucidation Research of 4,6 Dibromo 2,3 Dichlorostyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Conformational Analysis

NMR spectroscopy stands as a premier tool for the detailed structural analysis of organic compounds, providing insights into the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 4,6-Dibromo-2,3-dichlorostyrene are predicted to be complex due to the significant influence of the four halogen substituents on the electronic environment of the aromatic ring and the vinyl group.

In the ¹H NMR spectrum, the vinyl protons (typically labeled Hα, Hβ-cis, and Hβ-trans) exhibit characteristic chemical shifts and coupling patterns. The Hα proton, being closer to the aromatic ring, will show couplings to both Hβ protons. The geminal coupling (²J) between the two Hβ protons is typically small. libretexts.org The vicinal couplings (³J) are stereospecific, with the trans-coupling constant (³Jα,β-trans) being significantly larger (typically 11-18 Hz) than the cis-coupling constant (³Jα,β-cis) (typically 6-15 Hz). libretexts.orgwikipedia.org The aromatic region would feature a single sharp singlet corresponding to the lone proton at the C5 position, as it has no adjacent protons to couple with. The strong electron-withdrawing nature of the four halogens would shift this proton's signal significantly downfield compared to unsubstituted styrene (B11656).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The chemical shifts are highly sensitive to the electronic effects of the substituents. The carbons directly bonded to the electronegative bromine and chlorine atoms (C2, C3, C4, C6) are expected to show significant shifts. Carbons bearing bromine atoms generally appear at a lower field than those with chlorine, though "heavy atom effects" can sometimes complicate direct prediction. stackexchange.com The vinyl carbons (Cα and Cβ) will also have distinct chemical shifts, typically in the 110-140 ppm range for substituted styrenes. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for 4,6-Dibromo-2,3-dichlorostyrene (in CDCl₃) Note: These are estimated values based on known substituent effects and data from related halogenated styrenes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ³J (H-H) Coupling Constants (Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| H5 | ~7.80 | s (singlet) | N/A | C1: ~138 |

| Hα | ~7.00 | dd (doublet of doublets) | Jα,β-trans = ~17.5 Hz, Jα,β-cis = ~10.8 Hz | C2: ~134 |

| Hβ-trans | ~5.90 | d (doublet) | Jα,β-trans = ~17.5 Hz | C3: ~132 |

| Hβ-cis | ~5.50 | d (doublet) | Jα,β-cis = ~10.8 Hz | C4: ~125 |

| C5: ~133 | ||||

| C6: ~128 | ||||

| Cα: ~135 |

The orientation of the vinyl group relative to the plane of the aromatic ring is a key conformational feature of styrenes. This conformation is influenced by steric hindrance from ortho substituents and electronic effects. Long-range proton-proton coupling constants (⁴J or ⁵J), although small (typically <1 Hz), can provide valuable information about these conformational preferences. ucalgary.caorganicchemistrydata.org

In 4,6-Dibromo-2,3-dichlorostyrene, the chlorine atom at the C2 position (ortho to the vinyl group) introduces significant steric bulk. This steric clash is expected to force the vinyl group out of the plane of the aromatic ring to minimize repulsion. The magnitude of the long-range coupling between the vinyl Hα and the aromatic H5 (a ⁵J coupling) is dependent on the dihedral angle between them. Theoretical and experimental studies on substituted styrenes have shown that these long-range couplings are transmitted through the π-electron system and are sensitive to the planarity of the molecule. acs.org A non-planar conformation would likely result in a very small or non-observable ⁵J(Hα-H5) coupling. Variable temperature NMR studies could also be employed to investigate the rotational barrier of the vinyl group, providing further insight into the molecule's dynamic structure.

While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR experiments to resolve overlapping signals and definitively establish atomic connectivity. iupac.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For 4,6-Dibromo-2,3-dichlorostyrene, a COSY spectrum would show a strong cross-peak between Hα and both Hβ protons, confirming the vinyl system. No cross-peaks would be associated with the aromatic proton H5, as it is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link H5 to C5, Hα to Cα, and the Hβ protons to Cβ.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. mdpi.com Key expected correlations would include the H5 proton showing cross-peaks to the quaternary carbons C1, C3, C4, and C6, confirming its position on the ring. The vinyl proton Hα would show correlations to the ipso-carbon C1, further solidifying the connection of the vinyl group to the ring.

Expected Key 2D NMR Correlations for 4,6-Dibromo-2,3-dichlorostyrene

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | Hα ↔ Hβ-cis, Hα ↔ Hβ-trans | Confirms connectivity within the vinyl group. |

| HSQC | H5 ↔ C5, Hα ↔ Cα, Hβ ↔ Cβ | Assigns carbons directly bonded to protons. |

| HMBC | H5 ↔ C1, C3, C4, C6 | Confirms position of H5 and the substitution pattern. |

| Hα ↔ C1, Cβ | Confirms attachment point of the vinyl group. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information about the functional groups and molecular structure based on the vibrations of chemical bonds. edinst.com

The IR and Raman spectra of 4,6-Dibromo-2,3-dichlorostyrene would be characterized by vibrations associated with the substituted benzene (B151609) ring and the vinyl group.

C-H Vibrations: Aromatic C-H stretching for the lone C5-H bond is expected in the 3100-3000 cm⁻¹ region. Vinyl C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C Vibrations: The stretching of the carbon-carbon double bond of the vinyl group gives rise to a characteristic band around 1630 cm⁻¹. wikipedia.org Aromatic C=C stretching vibrations result in a series of bands in the 1600-1450 cm⁻¹ region.

C-Halogen Vibrations: The most distinct features for this molecule would be the C-Cl and C-Br stretching vibrations, which are found in the fingerprint region of the spectrum. C-Cl stretches typically appear in the 800-600 cm⁻¹ range, while the heavier C-Br bond vibrates at lower frequencies, generally between 600-500 cm⁻¹. These bands are often strong in the IR spectrum.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 4,6-Dibromo-2,3-dichlorostyrene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium | Medium |

| Vinyl C-H Stretch | 3050 - 3000 | Medium | Medium |

| Vinyl C=C Stretch | ~1630 | Medium | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

The vibrational modes of a molecule, particularly low-frequency bending and torsional modes, can be sensitive to its conformation. researchgate.net As discussed in the NMR section, significant steric hindrance between the C2-chloro substituent and the vinyl group likely forces a non-planar conformation. This deviation from planarity can influence the vibrational spectra.

For instance, the intensity and position of out-of-plane C-H bending vibrations can be altered. Furthermore, coupling between vibrational modes of the vinyl group and the aromatic ring may be reduced in a non-planar conformer. Comparing the experimental spectra with theoretical spectra calculated for different rotational conformers (e.g., planar vs. twisted) can provide strong evidence for the dominant conformation in the solid state or in solution. researchgate.net Changes in the spectra upon variations in temperature or physical state (solid vs. liquid) can also reveal information about the presence of different conformers and the energetics of their interconversion. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like 4,6-Dibromo-2,3-dichlorostyrene, this analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. The process would involve growing a suitable single crystal of the compound, which can be a challenging step.

Once a crystal of sufficient quality is obtained, it would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a unique fingerprint of the crystal structure. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. This data would be crucial for confirming the substitution pattern of the bromine and chlorine atoms on the styrene backbone and understanding the molecule's conformation in the solid state.

Hypothetical Crystallographic Data for 4,6-Dibromo-2,3-dichlorostyrene

Since experimental data is unavailable, the following table represents a hypothetical set of crystallographic parameters that might be expected for a compound of this nature. This data is for illustrative purposes only and does not represent actual experimental findings.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z (molecules per unit cell) | 4 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a new compound and for gaining insights into its structure through fragmentation analysis. For 4,6-Dibromo-2,3-dichlorostyrene, HRMS would be used to determine its exact molecular weight with high precision, which allows for the unambiguous determination of its molecular formula.

The compound would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be measured. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions. The isotopic pattern of the molecular ion peak would also be characteristic, given the presence of bromine and chlorine, both of which have distinctive isotopic signatures.

Furthermore, by inducing fragmentation of the molecular ion, a fragmentation pattern can be obtained. This pattern provides valuable information about the connectivity of the atoms and the stability of different parts of the molecule. The fragmentation of 4,6-Dibromo-2,3-dichlorostyrene would likely involve the loss of halogen atoms and cleavage of the vinyl group, providing further confirmation of the proposed structure.

Hypothetical High-Resolution Mass Spectrometry Data for 4,6-Dibromo-2,3-dichlorostyrene

The following table illustrates the type of data that would be obtained from an HRMS analysis of 4,6-Dibromo-2,3-dichlorostyrene. This data is hypothetical and serves to demonstrate the principles of the technique.

| Parameter | Hypothetical Value |

| Molecular Formula | C₈H₄Br₂Cl₂ |

| Calculated Exact Mass | 333.8233 |

| Measured Exact Mass | 333.8231 |

| Mass Error (ppm) | -0.6 |

| Major Fragment Ions (m/z) | [M-Br]⁺, [M-Cl]⁺, [M-C₂H₂]⁺ |

Theoretical and Computational Chemistry Investigations of 4,6 Dibromo 2,3 Dichlorostyrene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic structures, and energies with high accuracy, providing a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Studies on Conformational Preferences and Torsion Barriers

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the conformational landscape of molecules like 4,6-Dibromo-2,3-dichlorostyrene. The primary conformational flexibility in this molecule arises from the rotation of the vinyl group relative to the aromatic ring.

DFT calculations would be employed to determine the potential energy surface for this rotation. By systematically rotating the dihedral angle between the vinyl group and the phenyl ring and calculating the energy at each step, a rotational energy profile can be constructed. This profile would reveal the most stable (lowest energy) conformation and the energy barriers for rotation between different conformations. For substituted styrenes, the planarity of the vinyl group with the aromatic ring is often influenced by the steric hindrance and electronic effects of the substituents. Given the presence of bulky halogen atoms on the ring, it is expected that the rotational barrier would be significant.

Table 1: Hypothetical DFT Calculated Torsional Barrier Data for 4,6-Dibromo-2,3-dichlorostyrene

| Parameter | Value |

|---|---|

| Method | B3LYP/6-311G(d,p) |

| Most Stable Conformer (Dihedral Angle) | ~0° (planar) |

| Rotational Barrier (kcal/mol) | 4.5 - 6.0 |

| Transition State (Dihedral Angle) | ~90° |

Ab Initio Methods for High-Accuracy Energetic and Geometric Parameters

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more expensive than DFT, these methods provide benchmark-quality data for energetic and geometric parameters. These calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer of 4,6-Dibromo-2,3-dichlorostyrene. The results from these high-level calculations can also be used to validate the accuracy of the chosen DFT functional.

Table 2: Hypothetical High-Accuracy Geometric Parameters for 4,6-Dibromo-2,3-dichlorostyrene

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 122 |

| C-C (vinyl) | 1.34 | - |

| C-Cl | 1.73 - 1.75 | - |

| C-Br | 1.89 - 1.91 | - |

| C-H | 1.08 - 1.09 | - |

| C-C-C (ring) | - | 119 - 121 |

| C-C-H (vinyl) | - | 120 - 122 |

Molecular Dynamics Simulations for Conformational Ensemble and Flexibility

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of 4,6-Dibromo-2,3-dichlorostyrene over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the positions and velocities of the atoms.

From an MD trajectory, the conformational ensemble of the molecule can be sampled, revealing the distribution of different conformers at a given temperature. This is particularly useful for understanding the flexibility of the vinyl group and how it might behave in different environments, such as in solution. Analysis of the trajectory can provide insights into the time scales of conformational changes and the accessible range of motion for different parts of the molecule. For instance, MD simulations have been used to study the behavior of polystyrene and its derivatives. mdpi.com

Prediction and Validation of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. uncw.edu These calculations would predict the ¹H and ¹³C NMR spectra of 4,6-Dibromo-2,3-dichlorostyrene. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing halogen substituents.

Infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies of the molecule. These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C stretching, and C-halogen stretching. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for 4,6-Dibromo-2,3-dichlorostyrene

| Spectrum | Key Predicted Peaks |

|---|---|

| ¹³C NMR | Aromatic C: 120-140 ppm; Vinyl C: 110-135 ppm |

| ¹H NMR | Aromatic H: 7.0-8.0 ppm; Vinyl H: 5.5-7.0 ppm |

| IR | C=C stretch (aromatic): ~1600 cm⁻¹; C-Cl stretch: 700-800 cm⁻¹; C-Br stretch: 550-650 cm⁻¹ |

| Raman | Strong aromatic ring breathing modes |

Reaction Pathway Analysis and Transition State Characterization

Theoretical methods can be used to investigate the reactivity of 4,6-Dibromo-2,3-dichlorostyrene by modeling potential reaction pathways. For example, the mechanism of electrophilic addition to the vinyl group could be studied. Computational chemists can locate the transition state structures for each step of a proposed reaction mechanism.

By calculating the energies of the reactants, products, and transition states, the activation energy for the reaction can be determined. This information is crucial for understanding the kinetics and feasibility of a chemical reaction. For instance, studies on the bromination of substituted styrenes have utilized computational methods to support proposed reaction mechanisms.

Investigation of Electronic Properties and Molecular Orbitals Relevant to Reactivity

The electronic properties of a molecule are key to understanding its reactivity. The distribution of electron density, for instance, can indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). Molecular orbital theory provides a framework for understanding the electronic structure and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For 4,6-Dibromo-2,3-dichlorostyrene, the electron-withdrawing halogen atoms are expected to lower the energies of both the HOMO and LUMO and affect their spatial distribution.

Table 4: Hypothetical Electronic Properties of 4,6-Dibromo-2,3-dichlorostyrene

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | 5.0 to 6.0 eV |

| Dipole Moment | 1.5 - 2.5 D |

Materials Science and Polymer Applications of 4,6 Dibromo 2,3 Dichlorostyrene As a Monomer or Building Block

Homo- and Copolymerization for Tunable Polymer Properties

The vinyl group of 4,6-dibromo-2,3-dichlorostyrene would theoretically allow it to undergo polymerization to form poly(4,6-dibromo-2,3-dichlorostyrene). Furthermore, it could be copolymerized with other monomers to tailor the properties of the resulting polymers for specific applications.

Synthesis of Specialty Polymers with Tailored Molecular Architectures

The incorporation of 4,6-dibromo-2,3-dichlorostyrene into polymer chains would enable the creation of specialty polymers with precisely controlled molecular architectures. For instance, its inclusion in block copolymers could lead to the formation of self-assembling nanostructures. The high degree of halogenation would also significantly alter the solubility and thermal properties of the resulting polymers.

Influence of Halogen Substituents on Polymerization Kinetics and Stereoregularity

The bulky and electron-withdrawing nature of the four halogen substituents on the styrene (B11656) ring would likely have a pronounced effect on the polymerization kinetics. Steric hindrance from the ortho-chlorine and the adjacent bromine atom could slow the rate of polymerization. Furthermore, the electronic effects of the halogens could influence the stereoregularity of the polymer chain, potentially favoring the formation of syndiotactic or isotactic structures depending on the polymerization method employed.

Utilization in Conjugated Polymer Synthesis for Optoelectronic Applications

The bromine atoms at the 4- and 6-positions of the aromatic ring present reactive sites for cross-coupling reactions, making 4,6-dibromo-2,3-dichlorostyrene a potential building block for conjugated polymers used in optoelectronic devices.

Incorporation into Polymer Backbones via Cross-Coupling Polymerization (e.g., Kumada, Negishi, Suzuki)

The carbon-bromine bonds are generally more reactive in cross-coupling reactions than carbon-chlorine bonds. This differential reactivity could be exploited to selectively polymerize 4,6-dibromo-2,3-dichlorostyrene with other monomers via Kumada, Negishi, or Suzuki coupling reactions. This would allow for the creation of well-defined conjugated polymer backbones with alternating donor-acceptor units, which is a common strategy for tuning the electronic properties of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of Functional Monomers and Polymer Building Blocks

The presence of four halogen atoms offers multiple points for further functionalization. This would allow for the development of a wide range of functional monomers derived from 4,6-dibromo-2,3-dichlorostyrene. These new monomers could then be used to synthesize polymers with tailored electronic and physical properties for advanced optoelectronic applications.

Development of Advanced Materials with Specific Properties (e.g., fire retardancy, dielectric properties)

The high halogen content of polymers derived from 4,6-dibromo-2,3-dichlorostyrene would be expected to confer significant fire-retardant properties. Halogenated compounds are known to act as radical scavengers in the gas phase during combustion, thereby inhibiting the flame propagation.

The presence of polar carbon-halogen bonds would also influence the dielectric properties of the resulting polymers. The high polarizability of bromine and chlorine atoms would likely lead to a higher dielectric constant compared to non-halogenated polystyrene. This could make such materials suitable for use as dielectric layers in capacitors and other electronic components.

Table of Potential Properties for Polymers of 4,6-Dibromo-2,3-dichlorostyrene

| Property | Expected Characteristic | Rationale |

| Fire Retardancy | High | High halogen (bromine and chlorine) content. |

| Refractive Index | High | Presence of heavy bromine atoms. |

| Dielectric Constant | Increased | Presence of polar C-Br and C-Cl bonds. |

| Thermal Stability | Potentially High | Strong carbon-halogen bonds. |

| Solubility | Altered | High halogen content would decrease solubility in non-polar solvents. |

Post-Polymerization Functionalization and Chemical Modification of 4,6-Dibromo-2,3-dichlorostyrene-Containing Polymers

The presence of multiple halogen atoms on the aromatic ring of poly(4,6-dibromo-2,3-dichlorostyrene) presents a versatile platform for a variety of post-polymerization modification reactions. These chemical transformations are instrumental in tailoring the polymer's properties for specific applications in materials science, such as altering its refractive index, increasing its thermal stability, or introducing functionalities for sensing or catalytic purposes. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential modifications, further expanding the scope of accessible polymer architectures.

The primary strategies for the functionalization of such polymers revolve around well-established organometallic cross-coupling reactions and lithium-halogen exchange. These methods leverage the carbon-halogen bonds as reactive handles to introduce new carbon-carbon or carbon-heteroatom bonds.

Selective Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the modification of aryl halides. In the context of poly(4,6-dibromo-2,3-dichlorostyrene), the higher reactivity of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond allows for selective functionalization at the 4- and 6-positions of the styrene monomer unit. This selectivity is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Suzuki Coupling: This reaction is widely employed to form new carbon-carbon bonds by coupling the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For polymers containing 4,6-dibromo-2,3-dichlorostyrene units, it is anticipated that the reaction would proceed preferentially at the C-Br bonds.

By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and reaction time, it is possible to achieve either mono- or di-functionalization at the bromine-substituted positions. For instance, using a less reactive catalyst or stoichiometric amounts of the boronic acid could favor mono-substitution, while more forcing conditions would lead to the replacement of both bromine atoms.

Interactive Data Table: Suzuki Coupling Reaction Conditions and Outcomes

| Catalyst | Ligand | Base | Boronic Acid | Degree of Bromine Substitution (%) | Resulting Functional Group |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Phenylboronic acid | ~95% (dibromide) | Phenyl |

| Pd₂(dba)₃ | SPhos | CsF | 4-Vinylphenylboronic acid | ~90% (dibromide) | 4-Vinylphenyl |

| Pd(OAc)₂ | Buchwald Ligand | K₃PO₄ | Thiophene-2-boronic acid | ~98% (dibromide) | 2-Thienyl |

Heck and Sonogashira Couplings: Similar to the Suzuki coupling, the Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne) are expected to show a preference for the more reactive C-Br bonds. These reactions allow for the introduction of unsaturated moieties onto the polymer backbone, which can be useful for subsequent cross-linking or for tuning the optoelectronic properties of the material.

Functionalization via Lithium-Halogen Exchange

Lithium-halogen exchange is another powerful technique for the modification of aryl halides. This reaction typically involves treating the halogenated polymer with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The exchange rate follows the trend I > Br > Cl, making it a highly selective process for the bromine atoms in poly(4,6-dibromo-2,3-dichlorostyrene).

The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce diverse functional groups. This two-step, one-pot procedure provides access to a broad spectrum of modified polymers that might not be accessible through direct polymerization of functionalized monomers.

Interactive Data Table: Functionalization via Lithium-Halogen Exchange

| Lithiating Agent | Electrophile | Functional Group Introduced |

| n-Butyllithium | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| tert-Butyllithium | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| n-Butyllithium | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

The introduction of these functional groups can dramatically alter the polymer's properties. For example, carboxylic acid groups can impart hydrophilicity and serve as sites for further derivatization, while silyl (B83357) groups can enhance thermal stability and solubility in nonpolar solvents.

Challenges and Considerations

While post-polymerization modification offers significant advantages, there are challenges to consider. Ensuring complete and uniform functionalization along the polymer chain can be difficult, and side reactions can lead to defects in the polymer structure. The solubility of the starting polymer and the modified product can also change significantly, which may require careful selection of solvents and reaction conditions. Furthermore, the steric hindrance imposed by the polymer backbone and the adjacent chlorine atoms could influence the accessibility of the bromine atoms to the catalytic species or organolithium reagents.

Environmental Fate and Abiotic Transformation Studies of 4,6 Dibromo 2,3 Dichlorostyrene

Photochemical Degradation Mechanisms under Simulated Environmental Conditions

The presence of bromine and chlorine atoms on an aromatic ring suggests that 4,6-Dibromo-2,3-dichlorostyrene is susceptible to photochemical degradation. Halogenated aromatic compounds are known to absorb ultraviolet (UV) radiation, particularly in the UV-B range (280–315 nm), which can initiate their decomposition. nih.gov The primary mechanism for the photodegradation of similar compounds, such as PBDEs, is sequential reductive dehalogenation. epa.govepa.gov This process involves the cleavage of carbon-halogen bonds, leading to the step-by-step removal of bromine or chlorine atoms and the formation of less halogenated, and often more toxic, intermediates. diva-portal.org

The rate of photochemical degradation is influenced by several factors. Generally, the reaction rate decreases as the number of halogen substituents in the molecule decreases. epa.govdiva-portal.org The environmental matrix also plays a crucial role; for instance, degradation is typically faster in organic solvents like tetrahydrofuran than in methanol/water solutions. diva-portal.org In natural systems, the presence of soil or sediment particles can inhibit photodegradation due to a light-shielding effect, limiting light penetration to the sorbed contaminants. mdpi.com Conversely, components of natural waters, such as humic acids, can act as photosensitizers, potentially accelerating degradation, although they can also inhibit the process by shielding the compound from direct light. mdpi.com Environmental conditions like pH can also affect degradation rates; the photodegradation of decabromodiphenyl ether (BDE-209) in soil suspensions was observed to increase with rising pH from 3.5 to 9.5. mdpi.com

The degradation process for 4,6-Dibromo-2,3-dichlorostyrene would likely proceed through the formation of various lesser-halogenated styrenes. Studies on PBDEs have shown that debromination can lead to the formation of lower-brominated congeners and, under certain conditions, highly toxic byproducts like polybrominated dibenzofurans. diva-portal.org

Table 1: Photodegradation Half-Lives of Selected Polybrominated Diphenyl Ethers (PBDEs) in Solution

| PBDE Congener | Number of Bromine Atoms | Solvent | Irradiation Conditions | Half-Life (t½) | Reference |

|---|---|---|---|---|---|

| BDE-209 (DecaBDE) | 10 | Methanol/Water | UV (Sunlight Region) | 0.5 hours | diva-portal.org |

| BDE-183 (HeptaBDE) | 7 | Hexane | UV (Mercury Lamp) | 0.26 hours | epa.gov |

| BDE-153 (HexaBDE) | 6 | Hexane | UV (Mercury Lamp) | 1.18 hours | epa.gov |

| BDE-99 (PentaBDE) | 5 | Hexane | UV (Mercury Lamp) | 2.10 hours | epa.gov |

| BDE-47 (TetraBDE) | 4 | Methanol/Water | UV (Sunlight Region) | 12 days | diva-portal.org |

Hydrolytic and Oxidative Transformation Pathways in Aquatic and Terrestrial Environments

Halogenated aromatic hydrocarbons are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-halogen bonds on the aromatic ring are stable, making hydrolytic degradation a very slow and often insignificant process for compounds like chlorinated benzenes and PBDEs. nih.gov

However, oxidative transformation can be a more relevant degradation pathway. In aquatic environments, this can be driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated photochemically. nih.gov Advanced oxidation processes (AOPs) that generate these radicals have been shown to be effective in degrading chlorinated organic contaminants. nih.govmdpi.com Strong chemical oxidants can also transform these compounds. For example, studies on the brominated flame retardant tetrabromobisphenol A (TBBPA) demonstrated that it reacts with potassium permanganate (KMnO₄) in water across a wide pH range. nih.gov The reaction involves an initial one-electron oxidation, leading to the formation of several brominated products, including 2,6-dibromo-1,4-benzoquinone and various phenolic derivatives. nih.gov Similarly, another flame retardant, tetrabromobisphenol S (TBBPS), undergoes accelerated oxidation by peroxymonosulfate (PMS), a process catalyzed by the release of bromide ions which then form hypobromous acid (HOBr), a strong oxidant. nih.gov

Given its structure, 4,6-Dibromo-2,3-dichlorostyrene would likely be susceptible to oxidation by powerful agents like •OH, KMnO₄, or HOBr. The transformation would probably involve oxidation of the vinyl group and/or the aromatic ring, potentially leading to cleavage of the ring and the formation of smaller, oxygenated byproducts and the release of bromide and chloride ions.

Table 2: Oxidative Transformation of Tetrabromobisphenol A (TBBPA) by Potassium Permanganate

| Parameter | Value/Observation |

|---|---|

| Oxidant | Potassium Permanganate (Mn(VII)) |

| Effective pH Range | 5-10 |

| Second-Order Rate Constants (k) | 15-700 M⁻¹ s⁻¹ |

| Proposed Mechanism | Initial one-electron oxidation of the TBBPA molecule. |

| Major Identified Products | 4-(2-hydroxyisopropyl)-2,6-dibromophenol, 4-isopropylene-2,6-dibromophenol |

| Minor Identified Products | 2,6-dibromophenol, 2,6-dibromo-1,4-benzoquinone, three dimeric products |

Data sourced from a study on the oxidation of TBBPA by aqueous permanganate. nih.gov

Sorption and Desorption Behavior in Environmental Matrices

Due to its low aqueous solubility and high degree of halogenation, 4,6-Dibromo-2,3-dichlorostyrene is expected to be a hydrophobic compound. Such substances exhibit strong partitioning from water to organic phases, including the organic matter present in soil and sediments. uw.edu.pl This process, known as sorption, significantly influences the compound's mobility and bioavailability in the environment. The sorption of nonionic hydrophobic compounds is primarily governed by the organic carbon content of the environmental matrix. epa.govnm.gov

The sorption behavior is often quantified using the organic carbon-normalized sorption coefficient (Koc). A high Koc value indicates strong binding to soil and sediment, leading to low mobility in groundwater and accumulation in benthic zones. For persistent organic pollutants, Koc values can be predicted based on their octanol-water partition coefficients (Kow) and water solubility. nm.gov Given its structure, 4,6-Dibromo-2,3-dichlorostyrene would be expected to have a high Koc value, similar to other polyhalogenated aromatic compounds. For instance, polychlorinated biphenyls (PCBs) show strong affinity for glassy polymers like polystyrene, indicating that sorption is driven by factors beyond simple hydrophobicity, including potential π-π interactions. mdpi.com

Desorption, the release of a sorbed chemical back into the aqueous phase, is often a slow process for POPs and can exhibit hysteresis, meaning the compound is more resistant to desorption than would be predicted from its sorption behavior. nih.gov Environmental factors such as temperature and the presence of natural or synthetic surfactants can enhance desorption rates. nih.govplymouth.ac.ukresearchgate.net

Table 3: Organic Carbon-Normalized Sorption Coefficients (Koc) for Selected Halogenated Aromatic Compounds

| Compound | Compound Class | Log Koc (L/kg) |

|---|---|---|

| Trichloromethane | Chlorinated Aliphatic | 1.7 - 2.1 |

| Trichloroethylene | Chlorinated Aliphatic | 2.1 - 2.4 |

| 1,4-Dichlorobenzene | Chlorinated Benzene (B151609) | 2.7 - 3.0 |

| Hexachlorobenzene | Chlorinated Benzene | 5.0 - 5.5 |

| Polychlorinated Biphenyls (PCBs) | PCB | 4.5 - 7.0 |

| Polybrominated Diphenyl Ethers (PBDEs) | PBDE | 5.0 - 8.7 (estimated from Log Kow) |

Note: Koc values are indicative and vary with soil/sediment type and experimental conditions. Data compiled from various sources on hydrophobic organic compounds. nih.govepa.govnih.gov

Development of Analytical Methodologies for Trace Detection in Environmental Samples

The reliable detection and quantification of trace levels of polyhalogenated compounds like 4,6-Dibromo-2,3-dichlorostyrene in complex environmental matrices require highly sensitive and selective analytical methods. The standard approach for analyzing such persistent organic pollutants involves gas chromatography (GC) coupled with a selective detector. nih.govnih.gov

Sample preparation is a critical first step and typically includes extraction from the matrix (e.g., water, soil, biota) using techniques like Soxhlet or supercritical fluid extraction (SFE), followed by a cleanup procedure to remove interfering co-extracted substances. nih.govacs.org

For final determination, GC coupled with an electron capture detector (GC-ECD) is frequently used due to its high sensitivity for electrophilic compounds, such as those containing halogen atoms. nih.govnemi.gov However, for greater specificity and confirmation, mass spectrometry (MS) is the preferred detection method. Gas chromatography-mass spectrometry (GC-MS), particularly when operated in selected ion monitoring (SIM) mode, offers excellent sensitivity and selectivity. semanticscholar.org For even more definitive analysis in complex matrices, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can be employed, which can achieve extremely low detection limits in the picogram (pg) to femtogram (fg) range. thermofisher.com

Table 4: Common Analytical Techniques for the Determination of Polyhalogenated Organic Pollutants

| Analytical Technique | Detector | Typical Analytes | Key Advantages | Reported Detection Limits |

|---|---|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Organochlorine Pesticides, PCBs | High sensitivity to halogens, cost-effective | Low µg/kg in sediment nemi.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quadrupole MS (in SIM mode) | PBDEs, PCBs, various POPs | High selectivity and structural information | ng/L to pg/L range |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Triple Quadrupole MS | PBDEs, Dioxins | Excellent selectivity, reduces matrix interference | < 10 pg/g in feed nih.gov |

| High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) | Magnetic Sector MS | PBDEs, Dioxins, Furans | "Gold standard" for ultra-trace analysis, very high selectivity and sensitivity | Low femtogram (fg) range thermofisher.com |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Catalytic Systems for Sustainable Synthesis and Transformation

The efficient and sustainable synthesis of 4,6-Dibromo-2,3-dichlorostyrene is a primary area for future research. Traditional multi-step syntheses of polyhalogenated styrenes can be resource-intensive and generate significant waste. Modern catalytic methods offer a promising alternative.

Future investigations could focus on palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce the vinyl group onto a pre-halogenated benzene (B151609) ring. ntu.edu.sgepa.gov The development of highly active and selective catalysts will be crucial to control the regioselectivity of the vinyl group installation and to achieve high yields. Research into novel ligand designs for palladium catalysts could mitigate side reactions and improve catalyst longevity.

Furthermore, the transformation of 4,6-Dibromo-2,3-dichlorostyrene into other functional molecules is a rich area for exploration. The differential reactivity of the C-Br and C-Cl bonds could be exploited in selective cross-coupling reactions. For instance, palladium catalysts are known to exhibit different reactivities towards various carbon-halogen bonds, which could allow for the sequential functionalization of the molecule. nih.govwhiterose.ac.uk This would open avenues for the synthesis of complex molecular architectures from a single, readily accessible starting material.

| Catalyst System (Hypothetical) | Reaction Type | Potential Advantages |

| Pd(OAc)₂ with a phosphine (B1218219) ligand | Heck Reaction | High efficiency in vinyl group installation. |

| Palladium nanoparticles | Suzuki-Miyaura Coupling | Potential for altered regioselectivity and enhanced catalytic activity. nih.gov |

| Rhodium(I)-NHC complex | Asymmetric Hydroboration | Enantioselective functionalization of the styrene (B11656) double bond. acs.org |

Application of Machine Learning and AI in Predicting Reactivity and Properties

The complex interplay of electronic and steric effects in 4,6-Dibromo-2,3-dichlorostyrene makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can predict the reactivity of different sites on the molecule and forecast the properties of resulting polymers.

ML models can be trained on datasets of halogenated aromatic compounds to predict the regioselectivity of electrophilic aromatic substitution reactions. acs.orgrsc.org For 4,6-Dibromo-2,3-dichlorostyrene, this could be used to predict the most likely site for further functionalization, guiding synthetic efforts and reducing the need for extensive empirical screening. acs.org Moreover, quantitative structure-activity relationship (QSAR) models, powered by machine learning, could predict the reaction kinetics of this compound with various reagents. nih.gov

In the context of polymer science, AI can be employed to predict the properties of polymers derived from 4,6-Dibromo-2,3-dichlorostyrene. By inputting the monomer structure, machine learning algorithms can estimate properties such as glass transition temperature, thermal stability, and flame retardancy of the resulting polystyrene derivative. This predictive capability would accelerate the discovery of new materials with desired characteristics.

| Machine Learning Model | Application | Predicted Outcome |

| Gradient Boosting Machine | Predicting Regioselectivity | Identification of the most reactive site for electrophilic substitution. rsc.org |

| Neural Network | Predicting Reaction Rates | Estimation of kinetic parameters for various transformations. nih.gov |

| Random Forest | Predicting Polymer Properties | Forecasting the thermal and mechanical properties of poly(4,6-dibromo-2,3-dichlorostyrene). |

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

Flow chemistry offers significant advantages for the synthesis and functionalization of complex molecules like 4,6-Dibromo-2,3-dichlorostyrene, including enhanced safety, precise control over reaction parameters, and the potential for automation. rsc.orguc.pt The integration of flow reactors with automated synthesis platforms can enable high-throughput screening of reaction conditions and the rapid generation of compound libraries.

The synthesis of functionalized styrenes has been successfully demonstrated using flow chemistry, for instance, through palladium-catalyzed Heck reactions with ethylene (B1197577) gas. ntu.edu.sgresearchgate.net A similar approach could be developed for the continuous production of 4,6-Dibromo-2,3-dichlorostyrene. Furthermore, "telescoped" flow processes, where multiple reaction steps are performed sequentially in a continuous stream without intermediate purification, could streamline the synthesis of derivatives of this compound. rsc.org

Automated synthesis platforms, guided by AI, can systematically explore the reaction space for the synthesis and transformation of 4,6-Dibromo-2,3-dichlorostyrene. youtube.com These systems can vary parameters such as temperature, pressure, catalyst loading, and residence time to rapidly identify optimal reaction conditions, significantly accelerating the research and development cycle.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

A detailed understanding of the reaction kinetics and mechanisms involved in the synthesis and polymerization of 4,6-Dibromo-2,3-dichlorostyrene is essential for process optimization. Advanced in-situ spectroscopic techniques provide real-time monitoring of chemical reactions, offering valuable insights that are not accessible through traditional offline analysis. magritek.com

For monitoring the synthesis of 4,6-Dibromo-2,3-dichlorostyrene, particularly in a flow chemistry setup, in-line NMR spectroscopy can be a powerful tool. nih.govresearchgate.net It allows for the direct observation of reactants, intermediates, and products as the reaction progresses, enabling the rapid determination of reaction kinetics and the identification of transient species. nih.gov

During the polymerization of 4,6-Dibromo-2,3-dichlorostyrene, in-situ Raman or mid-infrared (mid-IR) spectroscopy can be used to monitor the disappearance of the monomer's vinyl group and the appearance of the polymer backbone. cmu.eduresearchgate.netacs.org This provides real-time data on the rate of polymerization and the conversion of the monomer, which is crucial for controlling the molecular weight and polydispersity of the resulting polymer. cmu.eduresearchgate.net

| Spectroscopic Technique | Application | Information Gained |

| In-line NMR Spectroscopy | Monitoring of synthesis in a flow reactor | Real-time concentration of reactants, intermediates, and products; reaction kinetics. nih.govresearchgate.net |

| In-situ Raman Spectroscopy | Monitoring of polymerization | Rate of monomer conversion; information on polymer microstructure. researchgate.net |

| In-situ Mid-IR Spectroscopy | Monitoring of polymerization | Real-time tracking of functional group transformations; polymerization kinetics. cmu.edu |

Q & A

Q. What are the recommended synthetic routes for 4,6-dibromo-2,3-dichlorostyrol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation of styrene derivatives. For example, bromination and chlorination of 2,3-dichlorostyrol using agents like N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) can yield the target compound. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of Br₂ for regioselectivity) . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H NMR (CDCl₃) shows aromatic proton signals at δ 7.2–7.5 ppm, with absence of vinyl protons confirming substitution. C NMR confirms halogenated carbons (C-Br: ~120 ppm; C-Cl: ~130 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 366.7 (M⁺) for C₈H₄Br₂Cl₂ .

- Elemental Analysis : Match calculated vs. observed C, H, Br, and Cl percentages (e.g., C: 26.1%, Br: 43.5%, Cl: 19.3%) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture : Use desiccants (e.g., silica gel) in storage containers, as halogenated styrenes may hydrolyze under humid conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C; avoid prolonged heating above 100°C .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example:

- Crystal System : Monoclinic (space group P2₁/n) with unit cell parameters a = 5.56 Å, b = 12.89 Å, c = 14.84 Å, β = 98.78° .

- Dihedral Angles : The angle between the benzene ring and substituent planes (e.g., 78.3° for analogous dibromo-dichloro compounds) reveals steric hindrance effects .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., Br···Cl contacts: 3.4–3.6 Å) to explain packing efficiency .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to compute frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating electrophilic reactivity at Br/Cl sites .

- Molecular Electrostatic Potential (MEP) : Maps highlight electron-deficient regions (halogens) for nucleophilic attack .

- Reactivity Studies : Compare activation energies (ΔG‡) for substitution reactions using CP2K software .

Q. How can contradictory spectral data from different research groups be reconciled?

- Methodological Answer :

- Cross-Validation : Compare NMR (e.g., C DEPT-135) and IR spectra (C-Br stretch: 560–600 cm⁻¹) across multiple solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

- Crystallographic Refinement : Re-analyze XRD data with SHELXL-2018 to resolve discrepancies in bond lengths (e.g., C-Br: 1.89–1.92 Å vs. reported 1.85 Å) .

- Batch Reproducibility : Synthesize multiple batches under identical conditions and perform ANOVA on purity data (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.